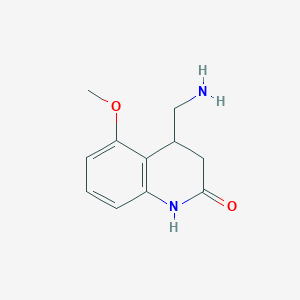
3-(4-Fluoro-2-methylphenyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoro-2-methylphenyl)butan-2-ol is an organic compound with the molecular formula C11H15FO and a molecular weight of 182.23 g/mol . It is a derivative of butanol, featuring a fluoro and methyl substituent on the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methylphenyl)butan-2-ol typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-methylphenyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or hydrocarbons.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or hydrocarbons.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluoro-2-methylphenyl)butan-2-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-methylphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3-Fluoro-4-methylphenyl)butan-2-ol: A similar compound with the fluoro and methyl groups in different positions on the phenyl ring.
4-(3-Fluoro-2-methylphenyl)butan-2-ol: Another isomer with a different substitution pattern.
Uniqueness
3-(4-Fluoro-2-methylphenyl)butan-2-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluoro and methyl groups can affect the compound’s physical properties, such as boiling point and solubility, as well as its interaction with biological targets .
Properties
Molecular Formula |
C11H15FO |
|---|---|
Molecular Weight |
182.23 g/mol |
IUPAC Name |
3-(4-fluoro-2-methylphenyl)butan-2-ol |
InChI |
InChI=1S/C11H15FO/c1-7-6-10(12)4-5-11(7)8(2)9(3)13/h4-6,8-9,13H,1-3H3 |
InChI Key |
HHCMPCVAGKJAHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B13305599.png)
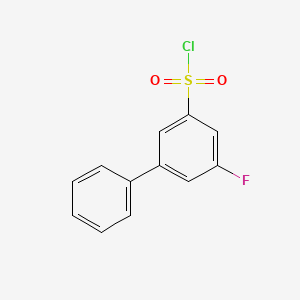
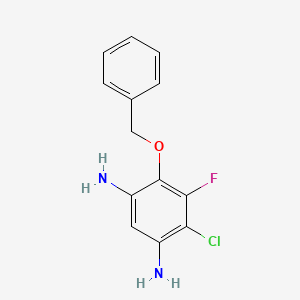
![2,5-Diazaspiro[3.5]nonane](/img/structure/B13305614.png)
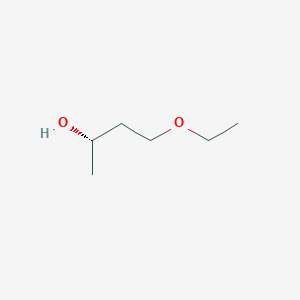
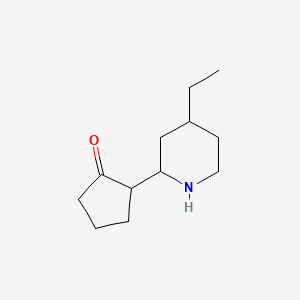
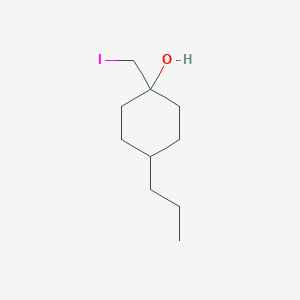
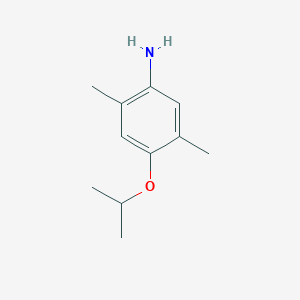
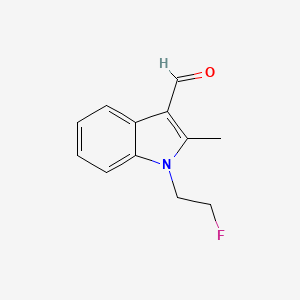
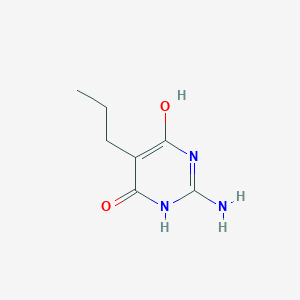
amine](/img/structure/B13305664.png)
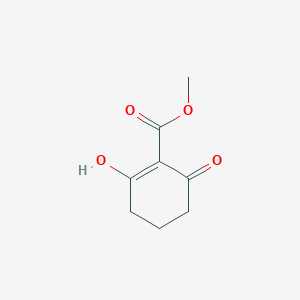
![2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol](/img/structure/B13305685.png)
